Benzo[a]pyrene-1,6-dione
Overview
Description
Benzo[a]pyrene-1,6-dione is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter . It is a potentially carcinogenic constituent of carbon black .
Synthesis Analysis
The synthesis of Benzo[a]pyrene-1,6-dione has been observed under atmospheric conditions in air particulate matter . It can be synthesized smoothly and in good overall yield (49%) from pyrene (1), by using the reactivity of the pyrene dianion .
Molecular Structure Analysis
The molecular formula of Benzo[a]pyrene-1,6-dione is C20H10O2 . The molecular weight is 282.3 g/mol .
Chemical Reactions Analysis
The formation of Benzo[a]pyrene-1,6-dione as the main products of oxidative degradation of Benzo[a]pyrene has been observed under atmospheric conditions in air particulate matter .
Scientific Research Applications
Formation in Air Particulate Matter : Benzo[a]pyrene-1,6-dione is formed as a product of oxidative degradation of benzo[a]pyrene under atmospheric conditions, particularly in air particulate matter. Its concentrations are influenced by solar irradiation and photochemical conditions rather than just benzo[a]pyrene concentrations (Koeber, Bayona, & Niessner, 1999).
Mutagenesis and Metabolic Pathways : It has been identified as a mutagen in certain systems. Benzo[a]pyrene, through various enzymatic pathways, is activated into DNA-reactive metabolites, including benzo[a]pyrene-1,6-dione. These metabolites are involved in mutagenesis processes, contributing to their carcinogenic potential (Sen et al., 2012).
Reactions with Biological Molecules : Benzo[a]pyrene-1,6-dione can undergo reactions with biological molecules like t-butylthiolate, leading to products that are relevant to understanding the potential reactions of these quinones with other biological molecules in vivo (Beland & Harvey, 1977).
Metabolism and DNA Binding : Studies show that benzo[a]pyrene-1,6-dione is one of the metabolites formed from benzo[a]pyrene by enzymes like horseradish peroxidase and prostaglandin H synthase. The study of these metabolites helps in understanding the mechanisms of DNA binding and activation for carcinogens (Cavalieri, Devanesan, & Rogan, 1988).
Oxidation-Reduction Cycles and Reactive Oxygen Species : Benzo[a]pyrene-1,6-dione is involved in reversible oxidation-reduction cycles and can generate reactive oxygen species. This process is implicated in DNA strand scission and cell damage, and these oxidative cycles are believed to play a role in the carcinogenic potential of benzo[a]pyrene (Lorentzen & Ts'o, 1977).
Toxicity to Cultured Cells : The toxicity of benzo[a]pyrene-1,6-dione to cultured cells has been demonstrated, with its action largely dependent on molecular oxygen. Its impact on processes like DNA and RNA synthesis in cells underlines its potential cytotoxicity (Lorentzen, Lesko, McDonald, & Ts'o, 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzo[b]pyrene-1,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHZARNAGLRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952917 | |
Record name | Benzo[pqr]tetraphene-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]pyrene-1,6-dione | |
CAS RN |
3067-13-8, 64133-79-5 | |
Record name | Benzo[a]pyrene-1,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3067-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene-1,6-quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-1,6-dione, radical ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]pyrene-1,6-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[pqr]tetraphene-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(A)PYRENE-1,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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